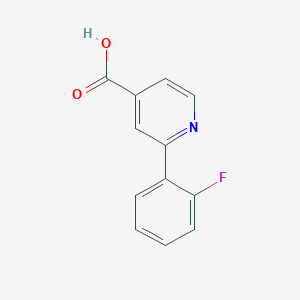

2-(2-Fluorophenyl)isonicotinic acid

Vue d'ensemble

Description

2-(2-Fluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of isonicotinic acid, where a fluorophenyl group is attached to the second position of the isonicotinic acid structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-fluorophenyl is coupled with isonicotinic acid under the influence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.

Another method involves the direct fluorination of isonicotinic acid derivatives. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, the fluorination process can be scaled up using appropriate fluorinating agents and reactors designed to handle the exothermic nature of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorophenyl)isonicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups in place of the fluorine atom .

Applications De Recherche Scientifique

2-(2-Fluorophenyl)isonicotinic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

Materials Science: The compound is used in the development of metal-organic frameworks (MOFs) and other advanced materials due to its ability to coordinate with metal ions.

Organic Synthesis:

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the enzyme enoyl-ACP reductase, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis . The fluorophenyl group can enhance the binding affinity and specificity of the compound for its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isonicotinic Acid: The parent compound, isonicotinic acid, lacks the fluorophenyl group but shares the core structure.

Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.

Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-(2-Fluorophenyl)isonicotinic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound in drug discovery and materials science .

Activité Biologique

2-(2-Fluorophenyl)isonicotinic acid (CAS No. 924645-91-0) is a compound derived from isonicotinic acid, featuring a fluorinated phenyl group. This compound has garnered interest due to its potential biological activities, including anticancer properties, effects on metabolic pathways, and interactions with various biomolecules. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H9FN2O2

- Molecular Weight : 220.20 g/mol

- IUPAC Name : 2-(2-fluorophenyl)pyridine-4-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Interaction : The compound can bind to specific enzymes, influencing their activity. For instance, it may inhibit certain oxidoreductases, affecting cellular metabolism and signaling pathways.

- Gene Expression Modulation : It can alter gene expression by interacting with transcription factors, impacting pathways related to cell growth and apoptosis .

- Nitric Oxide Production : Studies indicate that this compound stimulates nitric oxide production in both normal and tumor cells, which plays a role in cellular signaling and immune response .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines:

| Cell Line | Concentration (µg/mL) | Metabolic Activity (%) | IC50 (µg/mL) |

|---|---|---|---|

| Tumor Cells | 200 | 80 | 61.18 |

| Normal Cells | 200 | 71.6 | 179.81 |

These results demonstrate that while the compound exhibits some cytotoxic effects on tumor cells, it also maintains a higher viability in normal cells at similar concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : High gastrointestinal absorption is predicted.

- Distribution : The ability to cross the blood-brain barrier may allow for central nervous system effects.

- Metabolism : It is not significantly metabolized by P-glycoprotein, indicating potential for prolonged action within the body.

Case Studies

Research has highlighted several case studies focusing on the biological implications of this compound:

- Anticancer Activity : In vitro studies showed that treatment with varying concentrations led to significant reductions in metabolic activity in cancer cell lines.

- Inflammatory Response Modulation : The compound's ability to modulate nitric oxide levels suggests potential anti-inflammatory properties, which could be beneficial in conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

2-(2-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGZEQWNCPNAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673410 | |

| Record name | 2-(2-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924645-91-0 | |

| Record name | 2-(2-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.